10(14)-Cadinene-4,11-diol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 10(14)-Cadinene-4,11-diol involves intricate steps that are crucial for achieving the desired molecular configuration. For instance, the total synthesis of 10-isocyano-4-cadinene showcases the employment of an intermolecular Diels-Alder reaction and a SmI(2)-induced Barbier-type reaction as key steps. This methodological approach is essential for constructing the complex cadinene backbone, which is foundational for further derivations to compounds like 10(14)-Cadinene-4,11-diol (Nishikawa et al., 2010).

Molecular Structure Analysis

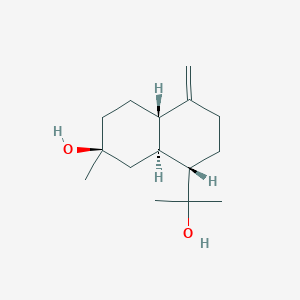

The molecular structure of cadinene-related compounds is characterized by a sesquiterpene skeleton, which forms the basis for further functionalization. The determination of the absolute configuration of such compounds, as seen in the synthesis of 10-isocyano-4-cadinene, is crucial for understanding their chemical behavior and potential applications. The structural elucidation involves comparison of optical rotations between natural and synthetic samples, providing insights into the stereochemistry of the molecules (Nishikawa et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving cadinene derivatives often highlight their reactivity and potential for forming diverse chemical entities. For example, the synthesis of 10-isothiocyanato-4-cadinene through isothiocyanation of 10-isocyano-4-cadinene demonstrates the versatility of cadinene scaffolds in chemical transformations. Such reactions are pivotal for exploring the chemical properties and reactivity of cadinene derivatives, including 10(14)-Cadinene-4,11-diol (Nishikawa et al., 2012).

Applications De Recherche Scientifique

Antifouling Agent Development 10(14)-Cadinene-4,11-diol and its derivatives, such as 10-isocyano-4-cadinene, have been studied for their potential as nontoxic antifouling agents. The first enantioselective total synthesis of 10-isocyano-4-cadinene was achieved, highlighting its potential use as an antifouling agent. These compounds were isolated from marine organisms like nudibranchs and evaluated for their efficacy against barnacles (Balanus amphitrite), which are common marine foulers (Nishikawa et al., 2011).

Novel Sesquiterpenes Isolation Research has focused on isolating novel sesquiterpenes from various natural sources, including plants like Acorus calamus and brown algae like Taonia atomaria. These studies have led to the discovery of unique compounds with cadinene structures, expanding the understanding of the chemical diversity in nature (Dong et al., 2010); (De Rosa et al., 1994).

Green Extraction and Isolation Strategies Advancements in green chemistry have led to the development of efficient strategies for the extraction and isolation of cadinene sesquiterpenoids. For example, a combination of supercritical fluid extraction, molecular distillation, and industrial preparative chromatography has been optimized for isolating cadinene sesquiterpenoids from plants like Eupatorium adenophorum Spreng, demonstrating a more eco-friendly approach to obtaining these compounds (Zhou et al., 2020).

Understanding Biosynthetic Pathways Research into the biosynthetic pathways of cadinene sesquiterpenes has been a focus area. Studies have explored the mechanisms of enzymes like δ-cadinene synthase, which catalyze the formation of cadinane sesquiterpenes, providing insights into the natural synthesis of these compounds (Faraldos et al., 2012).

Potential Antiviral Applications Certain cadinane sesquiterpenes have shown significant biological activities, including anti-HIV-1 effects. Isolated cadinane sesquiterpenes from the cultures of basidiomycete Tyromyces chioneus demonstrated considerable anti-HIV-1 activity, suggesting their potential in developing new antiviral therapies (Liu et al., 2007).

Determination of Structural and Stereochemical Properties Significant work has been done in determining the structures and stereochemical properties of various cadinane sesquiterpenes. This includes the use of spectroscopic techniques, crystallography, and synthetic methods to confirm configurations and conformations of these compounds (Clark et al., 2000).

Propriétés

IUPAC Name |

(2S,4aS,8S,8aS)-8-(2-hydroxypropan-2-yl)-2-methyl-5-methylidene-1,3,4,4a,6,7,8,8a-octahydronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-10-5-6-13(14(2,3)16)12-9-15(4,17)8-7-11(10)12/h11-13,16-17H,1,5-9H2,2-4H3/t11-,12+,13+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJAINVPLNCHJSY-OSFYFWSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2C(C1)C(CCC2=C)C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@H]2[C@H](C1)[C@H](CCC2=C)C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10(14)-Cadinene-4,11-diol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.